(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrN2O3S and its molecular weight is 421.31. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The compound's synthesis typically involves multi-step reactions that include the formation of intermediate structures before achieving the final product.
Key steps often include bromination of furan, coupling reactions to introduce the benzothiazole moiety, and piperidinylation.
Industrial Production Methods
Large-scale production necessitates optimization of reaction conditions, including solvent choice, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of reactions including:
Oxidation: : Reacting with strong oxidizing agents.
Reduction: : Reacting with reducing agents to modify functional groups.
Substitution: : Particularly, nucleophilic substitution due to the presence of the bromine atom.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
Major products vary depending on the reaction but include derivatives where the bromine has been replaced or additional functional groups have been introduced.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex organic compounds.
Studied for its reactivity and potential to form novel chemical entities.
Biology
Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine
Examined for potential therapeutic applications due to its unique interaction with biological molecules.
Industry
Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism depends on its application, but it generally involves interaction with specific enzymes or receptors.
In antimicrobial studies, it might inhibit bacterial growth by disrupting enzyme function.
In anticancer research, it could interfere with cell division pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: Chlorine instead of bromine.
(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)morpholin-1-yl)methanone: Piperidine ring replaced with morpholine.
Unique Attributes
The presence of the brominated furan imparts unique reactivity not seen in its chlorinated analogue.
The piperidine ring enhances its interaction with biological targets compared to similar compounds with different cyclic structures.
This compound, with its intricate structure and diverse reactivity, promises a wealth of applications in scientific research and industry, driving forward our understanding and capability in various domains.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-3-2-4-14-16(11)20-18(25-14)23-12-7-9-21(10-8-12)17(22)13-5-6-15(19)24-13/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQANVRJPTVVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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